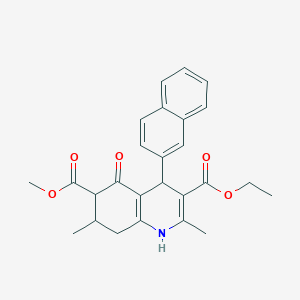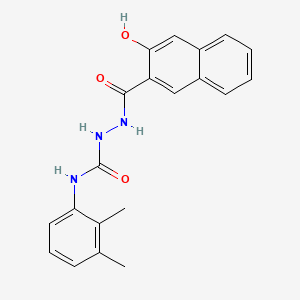![molecular formula C17H27N3OS B4126001 [4-(Diethylamino)phenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione](/img/structure/B4126001.png)
[4-(Diethylamino)phenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione
Übersicht
Beschreibung
[4-(Diethylamino)phenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione is an organic compound that features a piperazine ring, a diethylamino group, and a phenylcarbonothioyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Diethylamino)phenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione typically involves multiple steps, starting with the preparation of the piperazine ring and the subsequent introduction of the diethylamino and phenylcarbonothioyl groups. Common synthetic routes may include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines under controlled conditions.
Introduction of the Diethylamino Group: This step often involves the reaction of the piperazine intermediate with diethylamine in the presence of a suitable catalyst.
Attachment of the Phenylcarbonothioyl Group: This can be done through a nucleophilic substitution reaction, where the piperazine derivative reacts with a phenylcarbonothioyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(Diethylamino)phenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or a thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino or phenylcarbonothioyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
[4-(Diethylamino)phenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [4-(Diethylamino)phenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance the compound’s binding affinity to these targets, while the phenylcarbonothioyl group can modulate its activity. The piperazine ring provides structural stability and contributes to the overall pharmacokinetic properties of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-{[4-(dimethylamino)phenyl]carbonothioyl}-1-piperazinyl)ethanol
- 2-(4-{[4-(diethylamino)phenyl]carbonyl}-1-piperazinyl)ethanol
- 2-(4-{[4-(diethylamino)phenyl]carbonothioyl}-1-piperidinyl)ethanol
Uniqueness
[4-(Diethylamino)phenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione is unique due to the presence of both the diethylamino and phenylcarbonothioyl groups, which confer distinct chemical and biological properties. The combination of these functional groups with the piperazine ring makes this compound particularly versatile and valuable for various applications.
Eigenschaften
IUPAC Name |
[4-(diethylamino)phenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3OS/c1-3-19(4-2)16-7-5-15(6-8-16)17(22)20-11-9-18(10-12-20)13-14-21/h5-8,21H,3-4,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMMLBGOXLUULY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=S)N2CCN(CC2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-chloro-5-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4125924.png)


![3-bromo-N-[4-(diethylamino)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4125951.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-N-[1-(2-thienyl)ethyl]-1-propanamine](/img/structure/B4125954.png)
![N-(4-sec-butylphenyl)-N'-[3-(dimethylamino)propyl]thiourea](/img/structure/B4125958.png)
![N-(4-sec-butylphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4125965.png)
![N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[1-(4-pyridinyl)ethyl]thiourea](/img/structure/B4125972.png)
![3-Cyclopentyl 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B4125978.png)
![1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4125988.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4126002.png)
![N-(2,4-DIFLUOROPHENYL)-N'-[1-(4-PYRIDYL)ETHYL]UREA](/img/structure/B4126003.png)
![N-(3-ethoxypropyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4126011.png)
